5-Fluoro-2'-deoxyuridine 5'-monophosphate sodium salt

Thymidylate Synthase Inhibition Antimetabolite Pharmacology Mycobacterium tuberculosis

Researchers studying TS enzymology face confounding variables with 5-FU prodrugs-variable uptake, enzyme-dependent activation, and off-target RNA effects obscure TS-specific readouts. 5-FdUMP sodium salt (CAS 103226-10-4) bypasses these confounders as a directly active, mechanism-based TS suicide inhibitor (Ki ~2 nM). • Isolate TS-specific 'thymineless death'-fully reversible by thymidine, unlike 5-FU (uridine-reversible). • 50 mg/mL aqueous solubility supports concentrated HTS stock preparation. • Overcome resistance in models with downregulated activating enzymes.

Molecular Formula C9H11FN2NaO8P
Molecular Weight 348.15 g/mol
CAS No. 103226-10-4
Cat. No. B1139469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2'-deoxyuridine 5'-monophosphate sodium salt
CAS103226-10-4
Molecular FormulaC9H11FN2NaO8P
Molecular Weight348.15 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)[O-])O.[Na+]
InChIInChI=1S/C9H12FN2O8P.Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t5-,6+,7+;/m0./s1
InChIKeyMMBCLHTXMDSSCH-VWZUFWLJSA-M
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FdUMP Sodium Salt: Identity & Functional Class


5-Fluoro-2'-deoxyuridine 5'-monophosphate sodium salt (FdUMP) is the monophosphorylated, active intracellular metabolite of the widely studied antimetabolite 5-fluorouracil (5-FU) and its nucleoside prodrugs. As a nucleotide analog of deoxyuridine monophosphate (dUMP) , FdUMP functions as a tight-binding, mechanism-based, suicide inhibitor of thymidylate synthase (TS), the enzyme responsible for the reductive methylation of dUMP to thymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis [1]. The sodium salt formulation (CAS 103226-10-4) is the standard research-grade form supplied for in vitro biochemical and cellular studies, typically at ~85% purity, and is characterized by its solubility in water (50 mg/mL) . Its primary utility lies in the direct, cell-free study of TS enzymology and as a tool compound to probe DNA synthesis inhibition, distinct from upstream prodrugs which require metabolic activation.

Direct-acting TS inhibitor, bypasses metabolic activation
Supports cell-free enzymology and defined mechanism studies
Research-grade sodium salt with aqueous solubility

Why FdUMP Sodium Salt Is a Distinct Research Tool


Generic substitution with a different fluoropyrimidine (e.g., 5-FU, capecitabine, or FUdR) is not equivalent for research applications requiring a defined, direct-acting TS inhibitor. This is because the observed pharmacological effect of upstream prodrugs is a composite outcome of multiple, often confounding, variables including variable drug uptake, reliance on specific activating enzymes (e.g., thymidine kinase, orotate phosphoribosyltransferase), competing catabolic pathways (dihydropyrimidine dehydrogenase), and the generation of multiple active and toxic metabolites (FdUMP, FUTP, FdUTP) with distinct molecular targets [1][2]. In contrast, the FdUMP sodium salt bypasses these upstream metabolic activation steps, providing a direct, quantifiable, and unambiguous signal for TS-specific inhibition. This is critical for isolating mechanism-specific effects, as demonstrated by studies showing that the cytotoxicity of an FdUMP-based prodrug (NUC-3373) is rescued by thymidine (confirming a TS-specific 'thymineless death' mechanism), whereas 5-FU's toxicity is not, being instead rescued by uridine due to its RNA-directed effects [3]. Therefore, for assays requiring a direct and unadulterated readout of TS inhibition, the use of the directly active FdUMP sodium salt is non-substitutable.

Metabolic activation reliance
Upstream prodrugs (5-FU, FUdR) require enzymatic conversion, introducing uptake and catabolic variables that may confound TS-specific endpoints.
Multi-target metabolite profile
5-FU generates RNA-incorporated metabolites (FUTP) and DNA-damaging species, producing a pleiotropic response that may not isolate TS inhibition.
Differential rescue phenotype
FdUMP-induced cytotoxicity is reversed by thymidine (TS-specific), while 5-FU requires uridine rescue, indicating non-overlapping mechanisms.

Quantitative Evidence: FdUMP vs. Comparators


TS Binding Affinity vs. Pemetrexed

The binding affinity of FdUMP sodium salt to its primary target, thymidylate synthase (TS), is orders of magnitude higher than that of the folate-based TS inhibitor pemetrexed. A crystallographic and enzymological study on Mycobacterium tuberculosis TS reported a Ki of 2 nM for FdUMP, demonstrating its classification as a 'very tight binding mechanism based inhibitor' [1]. In contrast, the same study reported a Ki of 16.8 µM for pemetrexed, a cofactor-binding site inhibitor. The differential Ki values (2 nM vs. 16,800 nM) indicate an 8,400-fold greater intrinsic binding affinity for FdUMP.

TS Binding Affinity
Head-to-head
FdUMP Ki 2 nM
vs Pemetrexed Ki 16.8 µM
Supports TS nucleotide-site binding study fit
M. tuberculosis TS; spectrophotometric assay
Thymidylate Synthase Inhibition Antimetabolite Pharmacology Mycobacterium tuberculosis

Cellular Potency Against Resistant Cells

The unique potency of the FdUMP moiety is highlighted by the activity of FdUMP[10], a multimeric prodrug of FdUMP designed to bypass resistance mechanisms. In a head-to-head study, FdUMP[10] exhibited an IC50 of 22 pM for inhibiting cell growth in murine FM3A cells, which are resistant to 5-fluorouracil (5-FU) and its nucleoside analog, 5-fluoro-2'-deoxyuridine (FUdR) [1]. The study concluded that FdUMP[10] inhibited cell growth with greater potency than 5FU and FdUMP, and had a much lower resistance factor than FUdR and FdUMP. This indicates that delivering the FdUMP payload overcomes resistance to conventional fluoropyrimidines.

Cellular Potency (FdUMP[10])
Data to verify
IC50 22 pM
Reported cell-model response context
FM3A/TK- murine cells; multimeric prodrug
Drug Resistance Cell Proliferation Fluoropyrimidine Analogs

Thymidine Rescue Confirms TS-Specific Mechanism

A pivotal functional distinction between FdUMP and 5-FU lies in the rescue of their cytotoxicity. A study with the FdUMP-generating prodrug NUC-3373 demonstrated that its cytotoxic effects in colorectal cancer cell lines (HCT116, SW480) were completely reversed by the addition of exogenous thymidine, confirming a specific 'thymineless death' mechanism driven by TS inhibition [1]. In stark contrast, 5-FU-induced cytotoxicity was not rescued by thymidine and was only reversed by supplementation with uridine, a clinical intervention for 5-FU toxicity. This demonstrates that 5-FU's toxicity is mediated by multiple metabolites, notably FUTP incorporation into RNA, whereas an FdUMP-driven mechanism is a cleaner, TS-specific signal.

Rescue Mechanism
Class-level
FdUMP rescued by thymidine
5-FU not rescued by thymidine
Supports TS-specific pathway study context
Colorectal cell lines; sub-IC50 exposure
Mechanism of Action Thymineless Death Drug Metabolism

Cell-Free TS Inhibition vs. 5-FU

A direct comparative study evaluated the inhibition of thymidylate synthase (TS) in the human colorectal cancer cell line HT29 by the FdUMP-based decamer, FdUMP[10], and 5-fluorouracil (5-FU). Following a 24-hour exposure, a 0.01 µM (10 nM) concentration of FdUMP[10] resulted in a magnitude and duration of TS inhibition that was greater than that achieved by a 100-fold higher concentration (1 µM) of 5-FU [1]. Furthermore, the FdUMP[10] exposure led to much more extensive DNA damage and a more complete accumulation of cells in S-phase compared to the 100-fold higher 5-FU concentration [1].

TS Inhibition (Cell-Based)
Head-to-head
0.01 µM FdUMP[10] produced greater TS inhibition than 1 µM 5-FU
Reported higher endpoint response at lower concentration
HT29 colorectal cells; 24-h exposure
In Situ TS Inhibition Colorectal Cancer DNA Damage

Aqueous Solubility for Direct Use

The sodium salt formulation provides a critical practical advantage for in vitro research. The compound has a defined solubility of 50 mg/mL in water, yielding a clear, colorless to faint yellow or tan solution . This level of aqueous solubility facilitates the direct preparation of stock solutions for cell culture and biochemical assays without the need for potentially confounding organic solvents, which can be required for the less soluble free acid or other nucleoside analogs. This is a key consideration for reproducible and artifact-free experimental design.

Aqueous Solubility
Supporting evidence
50 mg/mL in water
Supports direct aqueous stock preparation
Supplier specification; clear solution
Reagent Preparation Cell Culture Solubility

Research Applications for FdUMP Sodium Salt


TS Enzymology & High-Throughput Screening

For researchers conducting cell-free enzymology to study TS kinetics, perform mechanistic inhibition studies, or screen novel antifolates, FdUMP sodium salt is the optimal control and reference inhibitor. Its defined, picomolar-to-nanomolar binding affinity (Ki = 2 nM for M. tuberculosis TS) and mechanism as a suicide inhibitor that forms a stable ternary complex [1] make it an ideal positive control for robust and reproducible assay performance. The high aqueous solubility (50 mg/mL) allows for easy preparation of concentrated stocks for HTS campaigns.

Thymineless Death Mechanistic Studies

Investigators aiming to isolate and study the specific cellular consequences of TS inhibition and subsequent 'thymineless death' should select FdUMP sodium salt, or a prodrug designed to release it. Evidence shows that an FdUMP-driven mechanism produces a clean, thymidine-reversible phenotype, in contrast to the pleiotropic and uridine-reversible toxicity of 5-FU [2]. This allows for a more precise dissection of the DNA damage response, nucleotide pool imbalances, and cell cycle arrest pathways without confounding RNA-directed effects.

Fluoropyrimidine Resistance Research

For studies focused on understanding or circumventing resistance to fluoropyrimidines, the FdUMP sodium salt is a critical tool. Data from resistant cell line models (e.g., FM3A/TK- and HT29) demonstrate that direct delivery of FdUMP (or its prodrugs) can overcome resistance to 5-FU and FUdR, which often arises from downregulation of activating enzymes (like thymidine kinase) or upregulation of TS [3][4]. Using the directly active compound allows researchers to probe resistance mechanisms that occur downstream of drug uptake and activation.

SAR Studies of Nucleotide Analogs

In medicinal chemistry and chemical biology programs developing next-generation TS inhibitors, FdUMP sodium salt serves as a key benchmark comparator. Recent work on 5'-substituted FdUMP analogs highlights the utility of using the parent FdUMP structure to design and test new molecules that aim to retain TS inhibitory potency while improving metabolic stability [5]. Direct comparison of new analogs against the FdUMP sodium salt standard provides a clear and quantifiable measure of target engagement and functional improvement.

Application
Selection Property
Validation Focus
TS enzymology & HTS screening
Direct, mechanism-based TS inhibition with defined binding
Assay reproducibility using suicide inhibitor control
Thymineless death mechanistic studies
TS-specific, thymidine-reversible phenotype
DNA damage and cell-cycle endpoints without RNA-directed confounds
Fluoropyrimidine resistance research
Bypasses metabolic activation and uptake variables
Downstream resistance mechanisms independent of prodrug activation
Nucleotide analog SAR studies
Benchmark TS inhibitor for target engagement
Quantifiable comparison of new analogs vs. parent FdUMP

Technical Documentation Hub

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